N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-19-18-21-15(11-22-18)16-13-9-5-6-10-14(13)20-17(16)12-7-3-2-4-8-12/h2-11,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUDKBNLFQSNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thiazole Ring Formation: The thiazole ring is formed by reacting the indole derivative with a thioamide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the thiazole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine exhibits promising anticancer properties. A study on structurally related compounds found that thiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving mitochondrial dysfunction and cell cycle arrest .
Case Study:
A series of thiazole-based compounds were synthesized and evaluated for their anticancer activity against MCF7 (human breast adenocarcinoma) cells. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 5.0 |
| Compound B | MCF7 | 10.0 |
| This compound | MCF7 | TBD |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar thiazole-containing compounds have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Case Study:
In vitro studies demonstrated that thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that a related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of thiazole derivatives, including this compound. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .
Case Study:
In a study focusing on AChE inhibitors, certain thiazole derivatives displayed IC50 values lower than 10 µM, indicating strong inhibitory potential against AChE activity . This suggests a pathway for developing therapeutic agents for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It acts as an antagonist to the thyroid-stimulating hormone receptor (TSHR), inhibiting its activation and subsequent signaling pathways. This inhibition is achieved through hydrophobic interactions and hydrogen bonding with the receptor, preventing the binding of thyroid-stimulating antibodies .
Comparison with Similar Compounds
Core Structure and Substituents
- VA-K-14 : Combines a thiazole ring with a 2-phenylindole group and an N-methylamine. The indole’s planar aromatic system facilitates π-π stacking, while the methyl group enhances lipophilicity .
- 4g (): Features a thiazol-2-amine core substituted with bis-triazolylmethyl and 4-methoxyphenyl groups.
- N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine () : Replaces the indole with a nitrophenyl group, introducing electron-withdrawing effects that may alter reactivity and binding .
Table 1: Structural Features of Selected Compounds
Pharmacological Activity
- VA-K-14 : Demonstrates 75% inhibition of TSH at 10 μM, with negligible cross-reactivity to hCG/LH or FSH receptors, indicating TSHR selectivity .
- 4-(Indol-3-yl)thiazole-2-amines () : Exhibit broad-spectrum antimicrobial activity, likely due to interactions with bacterial membranes or enzymes .
- N-phenyl-4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3-thiazol-2-amine () : Sulfur and triazole groups may enhance binding to targets like kinases or proteases .
Biological Activity
N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, along with relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula : C₁₈H₁₆N₃S
Molecular Weight : 314.40 g/mol
CAS Number : 1013553-94-0
The compound's structure features an indole core linked to a thiazole ring, which is known for its ability to interact with various biological targets. It adheres to Lipinski's rule of five, suggesting favorable drug-like properties .
This compound exhibits multiple mechanisms of action:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is crucial for its anticancer activity.
- Cell Cycle Arrest : It can halt the cell cycle at the G2/M phase, preventing proliferation.
- Inhibition of Tubulin Polymerization : This action disrupts microtubule formation, which is essential for cell division .
Anticancer Activity
Research indicates that this compound has potent anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 6.77 ± 0.41 | Staurosporine 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 8.40 ± 0.51 | Staurosporine 8.40 ± 0.51 |
In a study evaluating thiazole derivatives, N-methyl derivatives were found to exhibit significant antiproliferative activity against MCF-7 and HepG2 cells, with IC₅₀ values indicating effective inhibition compared to standard drugs .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives range from 0.06 to 1.88 mg/mL.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.47 - 1.88 |
| Escherichia coli | 0.06 - 1.88 |
These findings suggest that modifications in the structure can enhance or diminish antimicrobial efficacy .
Antiviral Activity
Preliminary studies indicate that compounds similar to N-methyl derivatives possess antiviral properties, particularly against certain viral strains. The exact mechanisms remain under investigation but may involve inhibition of viral replication and interference with viral entry into host cells .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of N-methyl derivatives:
- Anticancer Studies : A study published in MDPI demonstrated that newly synthesized thiazole derivatives exhibited significant cytotoxicity against cancer cell lines, emphasizing the importance of the thiazole moiety in enhancing biological activity .
- Structure–Activity Relationship (SAR) : Research indicated that specific substitutions on the indole and thiazole rings could significantly affect biological activity. For instance, introducing electron-donating groups at strategic positions improved anticancer potency .
- Metal Complexes : Investigations into metal complexes of this compound revealed enhanced biological effectiveness compared to the parent compound alone, suggesting potential for further development in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving indole and thiazole ring formation. A common approach includes:
- Step 1 : Preparation of substituted indole precursors (e.g., 2-phenyl-1H-indol-3-carboxaldehydes via Vilsmeier-Haack formylation) .
- Step 2 : Condensation with thiazole intermediates, such as N-methylthiazol-2-amine, under reflux in ethanol or DMF.
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (80–100°C), using anhydrous conditions, and catalytic acetic acid. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- 1H NMR : Expect aromatic proton signals between δ 6.8–8.2 ppm (indole and phenyl groups) and a singlet for the N-methyl group at δ ~3.2 ppm. Confirm integration ratios for substituents .
- IR Spectroscopy : Key peaks include C=N (1620–1640 cm⁻¹), C-S (690–710 cm⁻¹), and N-H (3140–3550 cm⁻¹ for indole NH) .
- Mass Spectrometry : Use HRMS or FABMS to verify the molecular ion (e.g., m/z ~318 for C₁₈H₁₅N₃S) and fragmentation patterns .
Q. How can researchers validate the purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column (ACN/H₂O gradient) to confirm ≥95% purity. Monitor degradation via peak broadening over time.
- Stability : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the thiazole ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : X-ray crystallography reveals C–H···π (indole-phenyl) and π-π stacking interactions, which enhance thermal stability (melting point >250°C). Use ORTEP-3 or Mercury software to analyze packing diagrams and calculate lattice energy . Hydrogen bonding between the thiazole NH and adjacent electronegative groups (e.g., Cl in analogs) can affect solubility .
Q. What computational strategies predict the biological activity of this compound, and how are docking studies validated?
- Methodological Answer :
- Docking : Use AutoDock Vina with the compound’s SMILES string (e.g., C1=CC=CC=C1C2=CNC3=C2C(=CS3)N(C)C) to target proteins like TLR4 or kinases. Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity using CoMFA/CoMSIA models .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodological Answer :
- Yield Discrepancies : Re-evaluate reaction parameters (e.g., solvent polarity, catalyst loading). For example, DMF may enhance cyclization vs. ethanol, which favors intermediate solubility .
- Bioactivity Variability : Standardize assays (e.g., MIC for antimicrobial studies) and control for stereochemical purity. Compare with structurally validated analogs (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) .
Q. What advanced techniques elucidate reaction mechanisms for thiazole-indole hybrid formation?
- Methodological Answer :
- Kinetic Studies : Use in situ FTIR or NMR to monitor intermediates (e.g., Schiff bases in condensation steps).
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track regioselectivity in cyclization steps .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
